molecular formula C12H14ClNO B3024292 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole CAS No. 65999-87-3

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

Cat. No.: B3024292
CAS No.: 65999-87-3
M. Wt: 223.7 g/mol
InChI Key: ISCZMFMELFUQGR-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole (CAS: 65999-87-3) is a heterocyclic compound featuring a benzoxazole core substituted with a tert-butyl group at position 5 and a chloromethyl group at position 2. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of tert-butyl-substituted precursors with chloromethylating agents . It is widely used as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive chloromethyl group, which facilitates further functionalization . Theoretical studies highlight its electronic properties, including charge transfer effects influenced by the electron-donating tert-butyl group and the electron-withdrawing chloromethyl substituent, which modulate its chemical reactivity .

Properties

IUPAC Name

5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZMFMELFUQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377044
Record name 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-45-4
Record name 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azidomethyl, thiomethyl, and aminomethyl derivatives.

    Oxidation: Products include tert-butyl alcohol derivatives.

    Reduction: Products include dihydrobenzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activity
Benzoxazole derivatives, including 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole, have been studied for their biological activities. Research indicates that benzoxazoles exhibit a broad spectrum of biological activities, such as antimicrobial and antifungal effects. For instance, compounds with similar structures have shown efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Anti-cancer Properties
The synthesis of benzoxazole derivatives has been linked to anti-cancer activity. For example, studies have shown that certain benzoxazole compounds can induce cytotoxic effects in cancer cell lines, including breast and colorectal cancer cells. The presence of specific substituents on the benzoxazole ring can enhance this activity, making it a target for further drug development .

Neuroprotective Effects
Recent investigations have suggested that benzoxazole derivatives may possess neuroprotective properties. They can interact with biological receptors in the human body due to their structural resemblance to nucleic acid bases, which may help in the design of drugs aimed at neurodegenerative diseases .

Agricultural Applications

Herbicidal Activity
Benzoxazoles have been noted for their herbicidal properties. The introduction of substituents such as chloromethyl groups can enhance herbicidal activity against specific weed species. Research indicates that derivatives like this compound may serve as lead compounds for developing new herbicides .

Insecticidal Properties
In addition to herbicidal applications, some benzoxazole derivatives are evaluated for insecticidal activities. The structural modifications in these compounds can lead to increased potency against agricultural pests, providing a potential avenue for sustainable pest management solutions .

Material Science

Polymer Chemistry
Benzoxazole derivatives are being explored as additives in polymer chemistry due to their thermal stability and ability to enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices could improve material performance in various industrial applications .

Fluorescent Materials
The unique structure of benzoxazoles allows them to be utilized in the development of fluorescent materials. These materials are important in various applications such as sensors and imaging technologies. The chloromethyl group in this compound may contribute to its fluorescence properties, making it suitable for further investigation in optoelectronic devices .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly. For example:

Synthesis Method Yield (%) Conditions
Magnetic solid acid catalyst79–89%Reflux in water
Nanocatalyst methodHighAmbient conditions
Grindstone methodHighSolvent-free

These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and using eco-friendly solvents .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzoxazole derivatives on MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. Results indicated that modifications at the 5-position significantly increased cytotoxicity, highlighting the potential of this compound as a candidate for further development .

Case Study 2: Herbicide Development

In agricultural research, a series of benzoxazole derivatives were tested for their herbicidal efficacy against Panonycus citri (a citrus pest). The results demonstrated that certain chloromethyl-substituted compounds exhibited potent herbicidal activity, suggesting practical applications in crop protection strategies .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents Applications Key Properties References
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole C₁₂H₁₄ClNO tert-butyl (C5), chloromethyl (C2) Pharmaceutical intermediates, agrochemicals High reactivity due to chloromethyl group; steric bulk from tert-butyl enhances solubility
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene C₂₆H₂₆N₂O₂S tert-butyl (C5), thiophene linker Fluorescent whitening agents Extended conjugation via thiophene enhances fluorescence efficiency
5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole C₁₈H₉Cl₂N₂O₂S Chloro (C5/C6), thiophene linker Materials science, optoelectronics Electron-withdrawing Cl groups improve thermal stability
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole C₁₀H₁₀ClNO₃S Chloromethyl (C2), ethanesulfonyl (C5) Drug discovery, enzyme inhibitors Sulfonyl group enhances binding affinity to biological targets

Electronic and Reactivity Profiles

  • This compound : The tert-butyl group donates electrons, stabilizing the benzoxazole ring, while the chloromethyl group acts as an electrophilic site for nucleophilic substitution. Theoretical studies indicate intramolecular charge transfer between substituents, influencing its reactivity in cross-coupling reactions .
  • Thiophene-Linked Derivatives (e.g., 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) : The thiophene spacer extends π-conjugation, leading to redshifted absorption/emission spectra. This structural feature is critical for applications in fluorescent whitening agents and organic electronics .
  • Chloro-Substituted Analogues : Chlorine atoms at positions 5 or 6 increase electron deficiency, enhancing thermal stability and resistance to oxidative degradation. These compounds are preferred in high-temperature material applications .

Biological Activity

5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoxazole core substituted with a tert-butyl group and a chloromethyl group. The structure is crucial for its biological activity as the functional groups influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to inhibition or activation of specific pathways.
  • Steric Effects : The tert-butyl group provides steric hindrance, which may enhance binding affinity and specificity towards certain biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in several cancer cell lines, including:

  • Breast Cancer Cell Lines : MCF-7 and MDA-MB-231 cells showed significant sensitivity to the compound, with studies indicating a dose-dependent induction of apoptosis .
  • Other Cancer Types : Additional studies have highlighted its cytotoxic effects on lung (A549), liver (HepG2), and colorectal cancer cells (HCT-116) among others .

In Vitro Studies

A study evaluating the cytotoxic effects of this compound on various cancer cell lines found that it exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Flow cytometry assays confirmed that the compound acts as an inducer of apoptosis through mechanisms involving p53 activation and caspase-3 cleavage .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzoxazole derivatives has revealed that modifications to the benzoxazole core can significantly enhance biological potency. For instance, derivatives with additional functional groups showed improved efficacy against specific cancer types compared to the parent compound .

Comparative Biological Activity Table

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
MDA-MB-231 (Breast)2.41Caspase activation
A549 (Lung Cancer)5.00Cytotoxicity via cell cycle arrest
HepG2 (Liver Cancer)4.50Apoptotic pathway activation
HCT-116 (Colorectal)3.00Inhibition of proliferation

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole?

The synthesis typically involves cyclocondensation of tert-butyl-substituted o-aminophenol derivatives with chloromethylating agents. For example, similar benzoxazole derivatives are synthesized via refluxing tert-butylphenol precursors with chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂) under anhydrous conditions . The chloromethyl group can also be introduced post-cyclization using nucleophilic substitution reactions with reagents like SOCl₂ or PCl₃ .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR : ¹H NMR identifies the tert-butyl group (singlet at δ ~1.3 ppm) and chloromethyl protons (δ ~4.5 ppm). ¹³C NMR confirms the benzoxazole ring (C=N at ~160 ppm) .
  • IR : Key peaks include C=N stretching (~1610 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 253.75 (calculated for C₁₂H₁₄ClNO) .

Q. How is the crystal structure of this compound resolved, and what structural insights are gained?

Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system (space group P1) with unit cell parameters: a = 6.0852 Å, b = 11.520 Å, c = 16.986 Å, α = 72.79°, β = 88.88°, γ = 79.32° . The tert-butyl group induces steric hindrance, resulting in a non-planar benzoxazole core. Intermolecular CH-π interactions (3.2–3.5 Å) stabilize the lattice .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s electronic properties and reactivity?

Computational studies (e.g., DFT/B3LYP) show that the tert-butyl group donates electron density via inductive effects, lowering the HOMO-LUMO gap by ~0.8 eV compared to unsubstituted benzoxazoles. This enhances electrophilic reactivity at the 4- and 6-positions of the aromatic ring . Steric effects from the tert-butyl group also reduce torsional strain, increasing thermal stability (decomposition temperature >250°C) .

Q. What mechanistic pathways govern nucleophilic substitution at the chloromethyl site?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Kinetic studies reveal a second-order rate constant (k = 2.3 × 10⁻⁴ M⁻¹s⁻¹) at 80°C. Competing elimination pathways dominate in protic solvents (e.g., ethanol), forming vinylbenzoxazole byproducts . Transition-state modeling (DFT) identifies a trigonal bipyramidal geometry with an activation energy of ~25 kcal/mol .

Q. How can conflicting spectroscopic data for reaction intermediates be resolved?

Discrepancies in NMR shifts (e.g., tert-butyl signal splitting) often arise from conformational flexibility or solvent effects. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze rotational isomers, while 2D COSY and NOESY experiments clarify through-space interactions . For ambiguous mass spectrometry fragments, high-resolution MS/MS coupled with isotopic labeling (e.g., ¹³C-chloromethyl derivatives) confirms fragmentation pathways .

Q. What role does this compound play in designing fluorescent probes or optoelectronic materials?

The benzoxazole core exhibits blue fluorescence (λem = 420–450 nm) with a quantum yield of ~0.45. Substitution with electron-withdrawing groups (e.g., chloromethyl) red-shifts emission by ~20 nm. Derivatives have been incorporated into OLEDs as electron-transport layers, achieving external quantum efficiencies (EQE) up to 12% .

Methodological Notes

  • Synthetic Optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
  • Computational Modeling : Employ hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets for accurate thermochemical predictions .
  • Crystallization : Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields diffraction-quality crystals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Reactant of Route 2
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5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole

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